molecular formula C18H24ClN3O2 B8311895 [3-(5-Amino-3-cyclopentylpyrazol-1-yl)phenyl]acetic acid ethyl ester hydrochloride

[3-(5-Amino-3-cyclopentylpyrazol-1-yl)phenyl]acetic acid ethyl ester hydrochloride

Cat. No.: B8311895
M. Wt: 349.9 g/mol
InChI Key: AJYFKAYRKAAGRI-UHFFFAOYSA-N
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Description

[3-(5-Amino-3-cyclopentylpyrazol-1-yl)phenyl]acetic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O2 and its molecular weight is 349.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

ethyl 2-[3-(5-amino-3-cyclopentylpyrazol-1-yl)phenyl]acetate;hydrochloride

InChI

InChI=1S/C18H23N3O2.ClH/c1-2-23-18(22)11-13-6-5-9-15(10-13)21-17(19)12-16(20-21)14-7-3-4-8-14;/h5-6,9-10,12,14H,2-4,7-8,11,19H2,1H3;1H

InChI Key

AJYFKAYRKAAGRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)N2C(=CC(=N2)C3CCCC3)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (3-aminophenyl)acetic acid ethyl ester (15 g, 84 mmol) in conc. HCl (20 mL) was added sodium nitrite (6 g, 87 mmol) aqueous solution dropwise under ice-salt bath. The resulting mixture was stirred at 0° C. for 30 min and then added a solution of SnCl2.2H2O (38 g, 168 mmol) in conc. HCl dropwise also at such a rate that the reaction mixture never rose above 5° C. After the addition was completed, the mixture was stirred for another 2 h at room temperature. The precipitate was collected by suction and washed with ethyl ether to afford (3-Hydrazinophenyl)acetic acid ethyl ester hydrochloride (17 g, 88%) as a brown solid. MS (ESI) m/z: 195 (M+H+). A solution of (3-hydrazinophenyl)acetic acid ethyl ester hydrochloride (17 g, 74 mmol) and 3-cyclopentyl-3-oxopropionitrile (12.2 g, 88.8 mol) in alcohol (150 mL) containing conc. HCl (10 mL) was heated to reflux overnight. After removed of the solvent, the precipitate was collected by suction and washed with ethyl ether to afford the crude product, which was purified by column chromatography to afford [3-(5-amino-3-cyclopentylpyrazol-1-yl)phenyl]acetic acid ethyl ester hydrochloride (8.8 g, 34% yield) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 7.40-7.66 (m, 4H), 5.68 (s, 1H), 4.05 (q, J=7.2 Hz, 2H), 3.75 (s, 2H), 3.00-3.08 (m, 1H), 1.98-2.00 (m, 2H), 1.58-1.70 (m, 6H), 1.17 (t, J=7.2 Hz, 3H); MS (ESI) m/z: 314 (M+H+).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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